Sodium triacetoxyborohydride

Description

Overview of its Role as a Selective Reducing Agent

Sodium triacetoxyborohydride (B8407120) is classified as a mild reducing agent, a characteristic attributed to the electronic and steric effects of its three acetoxy groups. organic-chemistry.org These groups stabilize the boron-hydrogen bond, moderating its reactivity compared to harsher reducing agents like sodium borohydride (B1222165). wikipedia.orgorganic-chemistry.org This tempered reactivity is the cornerstone of its selectivity.

The primary application of STAB lies in the reductive amination of aldehydes and ketones. lifechempharma.comorganic-chemistry.org This reaction is a cornerstone of organic synthesis for forming carbon-nitrogen bonds, which are prevalent in a vast array of pharmaceuticals and biologically active molecules. chemicalbook.com The key to STAB's effectiveness in this process is its ability to selectively reduce the iminium ion intermediate, which is formed from the reaction of a carbonyl compound and an amine, much faster than it reduces the initial aldehyde or ketone. organic-chemistry.orgwikipedia.org This selectivity allows the reaction to be performed in a single pot, where the carbonyl compound, amine, and reducing agent are all present simultaneously. organic-chemistry.org

STAB's mild nature also means it is compatible with a wide range of functional groups that would be susceptible to reduction by more powerful reagents. organic-chemistry.org Functional groups such as esters, amides, nitriles, and nitro groups typically remain untouched under the conditions used for STAB reductions. organic-chemistry.orgacs.org This high degree of functional group tolerance makes it an invaluable tool in the synthesis of complex molecules where preserving such groups is critical. harvard.edu

The choice of solvent is important for reactions involving STAB, as it is sensitive to water and incompatible with methanol (B129727). chemicalbook.comcommonorganicchemistry.com Aprotic solvents such as 1,2-dichloroethane (B1671644) (DCE), dichloromethane (B109758) (DCM), and tetrahydrofuran (B95107) (THF) are commonly employed to ensure the stability and reactivity of the reagent. chemicalbook.comcommonorganicchemistry.com

Table 1: Comparison of Reducing Agents

| Reducing Agent | Reactivity | Selectivity for Imines vs. Carbonyls | Common Solvents |

| Sodium Triacetoxyborohydride (STAB) | Mild | High | DCE, DCM, THF |

| Sodium Cyanoborohydride (NaBH3CN) | Mild | High | Methanol |

| Sodium Borohydride (NaBH4) | Strong | Low | Methanol, Ethanol (B145695) |

| Lithium Aluminum Hydride (LiAlH4) | Very Strong | Low | THF, Diethyl ether |

Historical Development and Significance in Reductive Amination Chemistry

The journey to establish sodium triacetoxyborohydride as a premier reagent for reductive amination was a gradual one, built upon earlier discoveries in hydride chemistry. The reductive amination reaction itself has long been recognized as a vital method for amine synthesis. harvard.edu Early procedures often relied on harsher reducing agents or conditions that limited their scope and practicality.

A significant breakthrough came with the work of Borch and his colleagues, who introduced sodium cyanoborohydride (NaBH3CN) as a selective reducing agent for iminium ions. harvard.edu While effective, the high toxicity of sodium cyanoborohydride and its byproducts presented a considerable drawback. harvard.edu

This set the stage for the emergence of sodium triacetoxyborohydride as a safer and highly effective alternative. Prepared by the protonolysis of sodium borohydride with acetic acid, STAB offered comparable selectivity to sodium cyanoborohydride without the associated toxicity concerns. chemicalbook.com Its development marked a significant advancement in reductive amination chemistry, providing a milder, more selective, and safer method for this crucial transformation. chemicalbook.comlifechempharma.com

The significance of STAB is underscored by its widespread adoption in both academic research and industrial processes, particularly in the pharmaceutical sector. chemicalbook.comlifechempharma.com Its ability to facilitate the construction of complex amine-containing molecules with high efficiency and selectivity has made it an indispensable tool for medicinal chemists. chemicalbook.com The development of STAB has not only refined the process of reductive amination but has also expanded the horizons of what can be achieved in the synthesis of intricate molecular architectures.

Properties

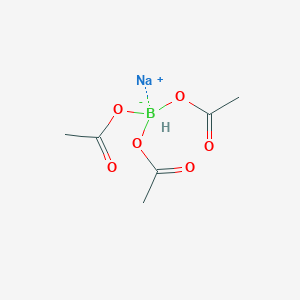

Molecular Formula |

C6H10BNaO6 |

|---|---|

Molecular Weight |

211.94 g/mol |

IUPAC Name |

sodium;triacetyloxyboranuide |

InChI |

InChI=1S/C6H10BO6.Na/c1-4(8)11-7(12-5(2)9)13-6(3)10;/h7H,1-3H3;/q-1;+1 |

InChI Key |

HHYFEYBWNZJVFQ-UHFFFAOYSA-N |

Canonical SMILES |

[BH-](OC(=O)C)(OC(=O)C)OC(=O)C.[Na+] |

Origin of Product |

United States |

Synthetic Methodologies for Sodium Triacetoxyborohydride

Preparation from Sodium Borohydride (B1222165) and Carboxylic Acids

The most common and well-established method for preparing sodium triacetoxyborohydride (B8407120) involves the direct reaction of sodium borohydride with three equivalents of a carboxylic acid, most notably acetic acid. wikipedia.org This reaction is a protonolysis, where the hydride ions of the borohydride are successively replaced by acetoxy groups, leading to the formation of sodium triacetoxyborohydride and the evolution of hydrogen gas. wikipedia.org

The reaction is typically carried out in an aprotic solvent to prevent the decomposition of the product, which is sensitive to moisture. commonorganicchemistry.comlifechempharma.com Common solvents include benzene, toluene (B28343), and 1,2-dichloroethane (B1671644) (DCE). sciencemadness.orgprepchem.comorganic-chemistry.org The reaction can be performed at room temperature or with gentle heating, such as refluxing in benzene, to ensure completion. prepchem.com Upon completion of the reaction, which is indicated by the cessation of hydrogen gas evolution, the solid product can be collected by filtration, washed with a dry, non-polar solvent like diethyl ether, and dried under vacuum. sciencemadness.org

It is crucial to control the reaction temperature, as the process can be exothermic. researchgate.net Reports have highlighted the potential thermal hazards associated with this synthesis, particularly the risk of an accumulation of unreacted sodium borohydride followed by a rapid, uncontrolled reaction and gas generation. researchgate.net

Table 1: Reaction Parameters for the Synthesis of Sodium Triacetoxyborohydride from Sodium Borohydride and Acetic Acid

| Parameter | Details | Source(s) |

| Reactants | Sodium Borohydride (NaBH₄), Acetic Acid (CH₃COOH) | wikipedia.org |

| Stoichiometry | 1 mole of NaBH₄ to 3 moles of CH₃COOH | wikipedia.orgsciencemadness.org |

| Solvents | Benzene, Toluene, 1,2-Dichloroethane (DCE) | sciencemadness.orgprepchem.comorganic-chemistry.org |

| Reaction Conditions | Room temperature or reflux | sciencemadness.orgprepchem.com |

| Work-up | Filtration, washing with diethyl ether, vacuum drying | sciencemadness.org |

Emerging and Advanced Synthetic Routes

While the fundamental reaction of sodium borohydride and a carboxylic acid remains the cornerstone of sodium triacetoxyborohydride synthesis, advancements focus on improving reaction conditions, safety, and the scope of the reagent. One area of development involves the in-situ generation and use of sodium triacetoxyborohydride for reductive aminations. This approach avoids the need to isolate the often hygroscopic and potentially unstable reagent. sciencemadness.org

Further research has explored the use of different carboxylic acids in combination with sodium borohydride to generate a range of acyloxyborohydride reagents with tailored reactivity. mdma.ch These modified reagents can effect a variety of chemical transformations beyond those typically associated with standard borohydride chemistry. wikipedia.org For instance, the combination of sodium borohydride with other carboxylic acids can produce reducing agents capable of converting alcohols to hydrocarbons and nitriles to primary amines. wikipedia.org

One report briefly mentions a synthetic method utilizing triphenylphosphine (B44618) and triacetoxyborontriethyl ester as starting materials, suggesting alternative pathways to this important reagent, although detailed procedures are less commonly cited. bloomtechz.com The continuous effort to refine the synthesis aims to enhance the reagent's utility, for example, by developing non-extractive workup procedures for reactions where the product has significant water solubility.

Preparation of Isotopically Labelled Sodium Triacetoxyborohydride Analogues (e.g., Tritiated)

The synthesis of isotopically labelled sodium triacetoxyborohydride is of significant interest for its use in mechanistic studies and as a tool for introducing isotopic labels into complex molecules. The tritiated analogue, sodium triacetoxyborotritide, is prepared in a straightforward manner analogous to the unlabeled compound.

The synthesis involves the direct treatment of sodium borotritide (NaBT₄) with glacial acetic acid under mild conditions. The resulting sodium triacetoxyborotritide can be characterized by various spectroscopic methods, including proton, tritium (B154650), and boron NMR spectroscopy, to confirm its structure and isotopic purity. The utility of this tritiated reagent has been demonstrated in the selective reduction of an aldehyde in the presence of a ketone and in the reductive amination of farnesal (B56415) acetate (B1210297) with aniline.

The precursor, isotopically labelled sodium borohydride (e.g., NaBD₄ or NaBT₄), can be synthesized through the hydrogen isotope exchange of sodium borohydride with deuterium (B1214612) or tritium gas at elevated temperatures. researchgate.net This provides a convenient and efficient route to the key starting material for the preparation of labelled sodium triacetoxyborohydride.

Table 2: Synthesis of Isotopically Labelled Sodium Triacetoxyborohydride

| Labeled Analogue | Precursor | Synthetic Method | Characterization | Source(s) |

| Sodium triacetoxyborotritide | Sodium borotritide (NaBT₄) | Reaction with glacial acetic acid | Proton, Tritium, and Boron NMR | |

| Deuterated/Tritiated Analogues | Deuterated/Tritiated Sodium Borohydride | Isotope exchange of NaBH₄ with D₂ or T₂ gas, followed by reaction with acetic acid | Boron, Proton, Deuterium, or Tritium NMR | researchgate.net |

Mechanistic Insights into Sodium Triacetoxyborohydride Reductions

General Hydride Transfer Mechanisms

Sodium triacetoxyborohydride (B8407120), a mild and selective reducing agent, operates through a nucleophilic hydride transfer mechanism. pearson.comorganic-chemistry.org The core of this process involves the hydride ion (H⁻) from the borohydride (B1222165) complex attacking an electrophilic center, typically a carbonyl carbon or the carbon of an iminium ion. pearson.comacs.org In the reduction of aldehydes and ketones, the hydride attacks the carbonyl carbon, leading to the formation of a tetrahedral alkoxide intermediate. pearson.com This intermediate is subsequently protonated, often by a weak acid like acetic acid which is sometimes used as a catalyst, to yield the final alcohol product. pearson.comharvard.edu

A key feature of sodium triacetoxyborohydride is its selectivity, particularly in reductive amination. organic-chemistry.orglifechempharma.com In a mixture containing an amine and a carbonyl compound, an imine or iminium ion is formed in situ. organic-chemistry.orgacs.org The reduction of the iminium ion is significantly faster than the reduction of the starting carbonyl compound (aldehydes or ketones). organic-chemistry.orginterchim.fr This enhanced reaction rate with the iminium ion is central to the utility of sodium triacetoxyborohydride in one-pot reductive amination procedures. organic-chemistry.org The general mechanism for reductive amination involves the condensation of a carbonyl compound and an amine to form an imine, which is then reduced by the hydride reagent to the corresponding alkylated amine. nih.govscholaris.ca

Role of Acetoxy Groups in Modulating Reactivity and Selectivity

The three electron-withdrawing acetoxy groups attached to the boron atom are fundamental to the modulated reactivity and selectivity of sodium triacetoxyborohydride. organic-chemistry.orgnih.gov These groups stabilize the B-H bond through both steric hindrance and electron-withdrawing effects, rendering the reagent milder and more selective compared to other borohydrides like sodium borohydride. organic-chemistry.orginterchim.fr This stabilization makes sodium triacetoxyborohydride less reactive, allowing it to selectively reduce more reactive functional groups. wikipedia.org

The primary application where this modulated reactivity is crucial is in direct reductive amination. nih.govchemicalbook.com In this one-pot reaction, both the carbonyl starting material and the in-situ formed imine are present. nih.gov The acetoxy groups are postulated to be the reason for the reagent's preference for reducing the imine over the aldehyde or ketone. nih.govchemicalbook.comacs.org This selectivity is exploited in numerous synthetic protocols, including the synthesis of pharmaceuticals like cinacalcet, lapatinib, and pramipexole. nih.govchemicalbook.com While the acetoxy groups are key, computational studies also highlight the significant role of Brønsted–Lowry and Lewis acids in these reactions. scholaris.cascholaris.ca

Influence of Protic and Aprotic Solvents on Reaction Mechanisms

The choice of solvent significantly impacts the reaction mechanism and efficiency of reductions involving sodium triacetoxyborohydride. This reagent is sensitive to moisture and protic solvents. lifechempharma.comchemicalbook.com It reacts readily with water and decomposes quickly in methanol (B129727), which can lead to a loss of its reducing power. lifechempharma.comwikipedia.org Its reaction with ethanol (B145695) and isopropanol (B130326) is slower, allowing for their use in some cases. wikipedia.org

Due to this reactivity profile, aprotic solvents are generally preferred for reactions with sodium triacetoxyborohydride. lifechempharma.comchemicalbook.com Common choices include 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). organic-chemistry.orglifechempharma.com The use of aprotic solvents ensures the stability of the reducing agent and promotes selectivity. lifechempharma.com Computational studies have analyzed reaction pathways in solvents like DCE and THF, finding that the fundamental mechanism of hydride transfer remains similar, involving the substrate, an acid catalyst (like acetic acid), and the borohydride reagent. nih.gov Protic solvents, with their ability to form hydrogen bonds, can solvate and deactivate nucleophiles, which would decrease the rate of an SN2-type reaction. youtube.com While sodium triacetoxyborohydride reductions are not strictly SN2, the principle of solvent interaction with the hydride source is relevant. The development of nonextractive workups has also been necessary in cases where key intermediates are water-soluble. acs.org

Computational and Theoretical Studies of Reaction Pathways

Density Functional Theory (DFT) Investigations of Selectivity

Density Functional Theory (DFT) has been a powerful tool for elucidating the origins of the selectivity observed in sodium triacetoxyborohydride reductions, particularly in the context of reductive amination. nih.govscholaris.ca DFT studies have been conducted to clarify the thermodynamic and kinetic favorability of imine reduction over the reduction of their parent aldehydes and ketones. nih.govscholaris.ca These computational investigations have consistently shown that the reduction of imines is favored over the corresponding carbonyl compounds. scholaris.cascholaris.ca

Specifically, DFT calculations have revealed that the transition states for the formation and subsequent reduction of iminium ions have lower energy barriers compared to the direct reduction of aldehydes or ketones. acs.orgnih.govresearchgate.net For instance, in the acid-catalyzed direct reductive amination of acetaldehyde (B116499) with methylamine (B109427) in 1,2-dichloroethane (DCE), the transition state for the hydride transfer to the Z-methylethylideneimine is lower in energy than that for the reduction of acetaldehyde itself. acs.orgresearchgate.net Similar results have been found for reactions involving formaldehyde (B43269) and acetone, where the hydride transfer to the corresponding imine derivative is energetically more favorable. acs.orgnih.govresearchgate.net These findings confirm that both the formation of the imine and its subsequent reduction are preferred over the direct reduction of the carbonyl compound, providing a computational basis for the experimentally observed selectivity of sodium triacetoxyborohydride. scholaris.cascholaris.ca

Analysis of Transition State Structures and Energetics

The analysis of transition state structures and their corresponding energetics provides critical insights into the mechanism of sodium triacetoxyborohydride reductions. DFT calculations have been employed to model these transition states, revealing key structural features and energy barriers. acs.orgresearchgate.net In the hydride transfer step, the transition state involves the sodium triacetoxyborohydride, the substrate (either a carbonyl compound or an imine), and often an acid catalyst like acetic acid. nih.gov

For the reduction of an aldehyde, the transition state for the hydride transfer involves the hydride from the borohydride moving to the carbonyl carbon. acs.org In the case of an imine reduction, the hydride is transferred to the iminium carbon. acs.org A crucial finding from these studies is that the activation free energy for the hydride transfer to the iminium ion is significantly lower than that for the competing direct reduction of the aldehyde. For example, one study calculated the activation free energy for the hydride transfer to a protonated imine to be 14.2 kcal/mol.

The geometry of the transition states is organized by the Lewis acidic sodium ion, which coordinates with multiple oxygen atoms from the acetoxy groups and the substrate, holding the reactants in a favorable orientation for the hydride transfer. acs.orgnih.govresearchgate.net Analysis of bond distances in the transition state indicates the degree of bond formation and breaking. For instance, in the reduction of an aldimine, the C-H and N-H bonds in the resulting amine are more fully formed in the transition state compared to the C-H and O-H bonds in the transition state for aldehyde reduction, suggesting a "later" transition state for the imine reduction. nih.gov

Table 1: Calculated Bond Distances in Transition State Structures (Å) This table is interactive. Users can sort the data by clicking on the column headers.

Data sourced from DFT calculations. acs.orgresearchgate.net

Computational Probing of Lewis Acidic Sodium Ion Interactions

Computational studies have specifically probed the crucial role of the Lewis acidic sodium ion in the mechanism of sodium triacetoxyborohydride reductions. acs.orgresearchgate.net The sodium ion is not a mere spectator; it actively participates in the reaction by organizing the transition state structure. acs.orgnih.govresearchgate.net DFT calculations show that the Na⁺ ion coordinates with multiple oxygen atoms—typically from two of the acetoxy groups on the borohydride and also with the carbonyl or iminium oxygen/nitrogen—effectively acting as a bridge that holds the reactants together in a pre-reaction complex. acs.org

This coordination by the sodium ion serves to stabilize the transition state, thereby lowering the activation energy of the hydride transfer step. The interaction with the sodium ion increases the electrophilicity of the carbonyl or iminium carbon, making it more susceptible to nucleophilic attack by the hydride.

Chemoselective Reduction Profiles of Sodium Triacetoxyborohydride

Selective Reduction of Aldehydes in the Presence of Ketones

A key feature of sodium triacetoxyborohydride (B8407120) is its ability to selectively reduce aldehydes over ketones. pearson.comwikipedia.orgrsc.org This selectivity is attributed to the milder reducing nature of NaBH(OAc)₃ compared to reagents like sodium borohydride (B1222165). pearson.comwikipedia.org The steric bulk of the reagent and the electron-withdrawing effect of the acetoxy groups stabilize the boron-hydrogen bond, making it less reactive and more discerning. organic-chemistry.orgerowid.org

In direct competition experiments, aldehydes are reduced to their corresponding alcohols while ketones remain largely untouched. erowid.orgrsc.org For instance, when an equimolar mixture of benzaldehyde (B42025) and acetophenone (B1666503) was treated with NaBH(OAc)₃, benzaldehyde was completely reduced to benzyl (B1604629) alcohol, whereas acetophenone showed less than 10% reduction. erowid.org Similarly, a mixture of phenylacetaldehyde (B1677652) and dibenzyl ketone resulted in the exclusive reduction of the aldehyde. erowid.org This high degree of selectivity makes sodium triacetoxyborohydride a valuable tool for syntheses involving molecules with multiple carbonyl functionalities. pearson.com The reaction is typically carried out in solvents like benzene. erowid.orgrsc.org

| Aldehyde Substrate | Ketone Substrate | Product(s) | Observations |

|---|---|---|---|

| Benzaldehyde | Acetophenone | Benzyl alcohol, Acetophenone (unreacted) | Complete reduction of benzaldehyde with <10% reduction of acetophenone. erowid.org |

| Phenylacetaldehyde | Dibenzyl ketone | β-Phenethyl alcohol, Dibenzyl ketone (unreacted) | Selective reduction of the aldehyde to its corresponding alcohol. erowid.org |

Reduction of Imines and Iminium Ions

Sodium triacetoxyborohydride is particularly effective for the reductive amination of aldehydes and ketones. organic-chemistry.orgmasterorganicchemistry.comsigmaaldrich.com This process involves the in-situ formation of an imine or iminium ion from a carbonyl compound and an amine, which is then immediately reduced by NaBH(OAc)₃ to the corresponding amine. organic-chemistry.orgharvard.edu A significant advantage of this reagent is that the rate of reduction of the iminium ion is much faster than the reduction of the starting carbonyl compound (aldehyde or ketone). organic-chemistry.orgreddit.com This allows for a "one-pot" procedure where the carbonyl compound, amine, and reducing agent are all present in the reaction mixture. organic-chemistry.org

This method is highly versatile, accommodating a wide range of aldehydes, ketones, and primary and secondary amines. organic-chemistry.orgharvard.edu The reaction is often catalyzed by acetic acid, especially for less reactive ketones, which facilitates the formation of the iminium ion. organic-chemistry.orgorganic-chemistry.org Common solvents for this reaction include 1,2-dichloroethane (B1671644) (DCE), tetrahydrofuran (B95107) (THF), and acetonitrile (B52724). organic-chemistry.org The mildness of the conditions tolerates many other functional groups, such as esters, nitriles, and carbon-carbon multiple bonds. organic-chemistry.org

| Carbonyl Compound | Amine | Key Intermediate | Final Product | Reaction Conditions |

|---|---|---|---|---|

| Aldehyde | Primary Amine | Iminium Ion | Secondary Amine | NaBH(OAc)₃, often with acetic acid catalyst in solvents like DCE or THF. organic-chemistry.orgorganic-chemistry.org |

| Ketone | Secondary Amine | Iminium Ion | Tertiary Amine | NaBH(OAc)₃, often with acetic acid catalyst in solvents like DCE or THF. organic-chemistry.orgorganic-chemistry.org |

Reduction of Other Functional Groups

While renowned for its role in reductive amination and selective aldehyde reduction, the reactivity of sodium triacetoxyborohydride extends to other functional groups.

Esters and Nitriles to Corresponding Alcohols and Amines

Sodium triacetoxyborohydride itself is generally not effective for the reduction of esters and nitriles under standard conditions. organicchemistrydata.org However, modified systems using sodium borohydride in carboxylic acid media, which can form acyloxyborohydride species in situ, have been shown to reduce nitriles to primary amines. wikipedia.org It is important to note that the direct use of isolated sodium triacetoxyborohydride for these transformations is not its primary application.

Indole (B1671886) Double Bonds

Sodium triacetoxyborohydride is capable of reducing the double bond in indoles to afford indolines. This reaction is particularly useful in the synthesis of various nitrogen-containing heterocyclic compounds. The combination of sodium borohydride with carboxylic acids, which generates acyloxyborohydride species, is a powerful system for this transformation. mdma.chmdma.ch The reaction proceeds via protonation of the indole at the C3 position to form an indolenium ion, which is then reduced. mdma.ch Using sodium borohydride in acetic acid can lead to both reduction of the double bond and N-alkylation of the resulting indoline (B122111). mdma.chtandfonline.com For selective reduction to the indoline without N-alkylation, sodium cyanoborohydride in acetic acid or sodium borohydride in trifluoroacetic acid are often preferred. mdma.chtandfonline.com

Acid Chlorides and Lactones

Sodium triacetoxyborohydride has been reported to reduce acid chlorides. Standard sodium borohydride is also known to efficiently reduce acyl chlorides. organicchemistrydata.orgwikipedia.org Regarding lactones, while NaBH(OAc)₃ is generally not used for their reduction, other borohydride reagents can be employed. For instance, α-hydroxylactones can be reduced by sodium borohydride. wikipedia.org

N-Heterocycles (e.g., indoles, quinolines, isoquinolines)

The reducing capability of acyloxyborohydrides, generated from sodium borohydride and carboxylic acids, extends to a variety of N-heterocycles. mdma.ch This includes the reduction of indoles, quinolines, and isoquinolines. thieme-connect.commdma.ch These reactions are synthetically valuable for creating saturated heterocyclic frameworks from their aromatic precursors.

Oximes and Enamines

Sodium triacetoxyborohydride, often abbreviated as STAB or NaBH(OAc)₃, is a versatile reagent capable of reducing a variety of functional groups, including oximes and enamines. acs.org These (acyloxy)borohydride reagents are known to reduce imines, enamines, oximes, and related functional groups to their corresponding amines. acs.org The reduction of these nitrogen-containing functionalities is a key transformation in organic synthesis, particularly for the preparation of amines.

The reduction of imines, and by extension, the structurally related oximes and enamines, is significantly faster than the reduction of ketones or even aldehydes under the same conditions. organic-chemistry.orginterchim.fr This chemoselectivity is a cornerstone of the utility of sodium triacetoxyborohydride in complex chemical transformations. The mechanism of reduction for oximes and enamines proceeds through the transfer of a hydride from the boron center to the electrophilic carbon of the C=N double bond. In the case of enamines formed from secondary amines and carbonyl compounds, the intermediate iminium salt is readily reduced. acs.orgmasterorganicchemistry.com

β-Hydroxyketones to 1,3-trans Diols

A notable application of sodium triacetoxyborohydride is the diastereoselective reduction of β-hydroxyketones to afford 1,3-trans diols. sciencemadness.orgchemdad.com This transformation is particularly valuable in the synthesis of polyketide natural products and other complex molecules where precise control of stereochemistry is paramount. While sodium triacetoxyborohydride generally does not reduce simple ketones, the presence of a neighboring hydroxyl group directs the reduction. sciencemadness.orgmdma.ch

The mechanism of this directed reduction involves the formation of an alkoxydiacetoxyborohydride intermediate. researchgate.net The substrate's hydroxyl group displaces one of the acetate (B1210297) ligands on the boron atom, tethering the reducing agent to the molecule. This intramolecular delivery of the hydride to the carbonyl carbon proceeds through a six-membered ring transition state. wikipedia.orgyoutube.com This chelation-controlled process forces the hydride to attack from a specific face of the ketone, resulting in the high diastereoselectivity observed for the anti or trans diol product. researchgate.netwikipedia.org The reaction is typically conducted in solvents like acetic acid and acetonitrile. youtube.com

It is important to distinguish this from the Narasaka–Prasad reduction, which also reduces β-hydroxyketones but yields the corresponding syn-diol. wikipedia.org The Evans-Saksena reduction, which employs the related reagent tetramethylammonium (B1211777) triacetoxyborohydride, similarly provides anti-diols through an intramolecular hydride delivery mechanism. researchgate.netwikipedia.org

The following table provides examples of the diastereoselective reduction of β-hydroxyketones to 1,3-trans diols.

| Starting Material (β-Hydroxyketone) | Product (1,3-trans Diol) | Diastereoselectivity (anti:syn) | Reference |

| Acyclic β-hydroxy ketone | Corresponding anti diol | High | researchgate.net |

| α-Alkyl substituted β-hydroxy ketone | Corresponding anti diol | High | researchgate.net |

Tolerance of Acid-Sensitive and Reducible Functional Groups (e.g., acetals, ketals, C-C multiple bonds, cyano, nitro groups)

A significant advantage of using sodium triacetoxyborohydride is its mild nature, which allows for a high degree of functional group tolerance. organic-chemistry.orgorganic-chemistry.org The standard reaction conditions for reductions with NaBH(OAc)₃ are sufficiently gentle to leave many otherwise reactive groups intact. sciencemadness.org

Furthermore, sodium triacetoxyborohydride does not typically reduce a range of other functional groups that are susceptible to reduction by more powerful hydride reagents. organic-chemistry.orgorganic-chemistry.orgnih.govcapes.gov.brscribd.comresearchgate.net These include:

Carbon-carbon multiple bonds (alkenes and alkynes) organic-chemistry.orgmdma.ch

Cyano groups (nitriles) organic-chemistry.orgmdma.ch

Nitro groups organic-chemistry.orgmdma.ch

This chemoselectivity allows for the selective reduction of aldehydes, ketones (in specific contexts like reductive amination or β-hydroxyketone reduction), and imines in the presence of these other functionalities. organic-chemistry.orgmdma.ch The reactions are often carried out in solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF). organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govcapes.gov.brscribd.comresearchgate.net

The table below summarizes the tolerance of various functional groups by sodium triacetoxyborohydride.

| Functional Group | Tolerance | Reference |

| Acetals | Tolerated | organic-chemistry.orgorganic-chemistry.orgnih.govcapes.gov.brscribd.comresearchgate.net |

| Ketals | Tolerated | organic-chemistry.orgorganic-chemistry.orgnih.govcapes.gov.brscribd.comresearchgate.net |

| C-C multiple bonds | Tolerated | organic-chemistry.orgmdma.ch |

| Cyano (Nitrile) | Tolerated | organic-chemistry.orgmdma.ch |

| Nitro | Tolerated | organic-chemistry.orgmdma.ch |

Advanced Applications in Reductive Amination Chemistry

Direct Reductive Amination Protocols for Aldehydes and Ketones

Direct reductive amination involves the in-situ formation and reduction of an imine or iminium ion intermediate from a carbonyl compound and an amine. Sodium triacetoxyborohydride (B8407120) is highly effective for this transformation due to its ability to selectively reduce the iminium ion much faster than the starting carbonyl compound. organic-chemistry.orgnih.gov This selectivity is a key advantage over other reducing agents like sodium borohydride (B1222165), which can also reduce the aldehyde or ketone starting material. commonorganicchemistry.com The reaction is typically performed as a one-pot procedure where the amine, carbonyl compound, and STAB are mixed together. organic-chemistry.org

Substrate Scope and Functional Group Tolerance

Sodium triacetoxyborohydride exhibits a broad substrate scope, proving effective for the reductive amination of a wide variety of carbonyl compounds and amines. acs.orgnih.gov This includes:

Aldehydes: Both aliphatic and aromatic aldehydes readily undergo reductive amination. acs.orgnih.gov

Ketones: Aliphatic acyclic and cyclic ketones are suitable substrates. acs.orgnih.gov However, limitations exist with aromatic and unsaturated ketones, as well as some sterically hindered ketones. acs.orgnih.govresearchgate.net

Amines: The reaction accommodates primary and secondary amines, including weakly basic and non-basic amines. acs.orgnih.gov Even ammonia, when used in large excess as its acetate (B1210297) salt, can be successfully employed. harvard.edu

A significant advantage of using sodium triacetoxyborohydride is its high functional group tolerance. The mild reaction conditions allow for the presence of various sensitive functional groups that might be affected by harsher reagents or conditions. acs.orgorganic-chemistry.org These include:

Acid-sensitive groups: Acetals and ketals remain intact. acs.orgresearchgate.netorganic-chemistry.org

Reducible groups: Carbon-carbon multiple bonds, cyano groups, and nitro groups are generally tolerated. acs.orgresearchgate.netorganic-chemistry.org

Other functional groups: Halogens, carboxyl groups, and carbethoxy groups are also compatible with the reaction conditions. acs.org

This broad compatibility makes STAB a valuable tool in the synthesis of complex molecules and pharmaceutical intermediates. chemicalbook.com

Optimization of Reaction Conditions: Role of Acetic Acid and Solvent Systems

The efficiency of reductive aminations with sodium triacetoxyborohydride can be significantly influenced by the choice of solvent and the use of an acid catalyst.

Solvent Systems: 1,2-Dichloroethane (B1671644) (DCE) is often the preferred solvent, as reactions are generally faster in DCE compared to other solvents like tetrahydrofuran (B95107) (THF) or acetonitrile (B52724). acs.orgresearchgate.netorganic-chemistry.org While THF and acetonitrile are also viable options, DCE consistently provides good results. acs.orgorganic-chemistry.org Solvents such as water or methanol (B129727) are generally not recommended. acs.org

Role of Acetic Acid: Acetic acid can act as a catalyst, particularly in reactions involving ketones, by facilitating the formation of the iminium ion. organic-chemistry.orgacs.orgresearchgate.netorganic-chemistry.org For aldehyde reactions, acetic acid is often not necessary. acs.orgresearchgate.netorganic-chemistry.org The presence of a stoichiometric amount of acetic acid generally does not interfere with the reduction, as the rate of iminium ion reduction is much faster than the reduction of the carbonyl compound. organic-chemistry.org However, in some slow reactions, the use of acetic acid can lead to the formation of N-acetyl and N-ethyl side products. sciencemadness.org In such cases, using trifluoroacetic acid might suppress these side reactions. sciencemadness.org

The standard protocol typically involves stirring a mixture of the carbonyl compound, the amine (often in slight excess), and 1.3 to 1.6 equivalents of sodium triacetoxyborohydride in the chosen solvent at room temperature. acs.org

Strategies for Mitigating Overalkylation in Primary Amine Reductions

A common challenge in the reductive amination of primary amines is overalkylation, leading to the formation of tertiary amines as byproducts. nih.govnottingham.ac.uk While sodium triacetoxyborohydride is less prone to this issue than some other methods, it can still occur. researchgate.net

Several strategies have been developed to minimize or eliminate this problem:

Stepwise Procedure: One of the most effective methods is to perform the reaction in a stepwise manner. This involves the pre-formation of the imine, typically in a solvent like methanol, followed by its reduction with a different reducing agent, such as sodium borohydride. acs.orgharvard.eduorganic-chemistry.org This approach separates the imine formation from the reduction step, preventing the newly formed secondary amine from reacting further with the aldehyde.

N-Boc Protection: A one-pot tandem approach involves carrying out the direct reductive amination in the presence of di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov This method simultaneously protects the newly formed secondary amine as an N-Boc carbamate, effectively preventing overalkylation. nih.gov This strategy is particularly useful and offers excellent yields of the monoalkylated product. nih.gov

Stepwise Reductive Amination Methodologies

For instances where direct reductive amination proves problematic, particularly with aldehydes and primary amines where dialkylation is a concern, a stepwise approach is a reliable alternative. acs.org This methodology involves two distinct steps:

Imine Formation: The aldehyde and primary amine are first condensed to form the corresponding imine. This is often carried out in methanol, which facilitates rapid and nearly quantitative imine formation, often without the need for dehydrating agents. harvard.edu

Reduction: The pre-formed imine is then reduced to the desired secondary amine. Sodium borohydride (NaBH₄) is a commonly used reducing agent for this step. acs.orgharvard.edu

This stepwise procedure provides greater control over the reaction and is a preferred method for achieving selective monoalkylation in challenging cases. acs.orgharvard.edu

Reductive N-Alkylation with Carboxylic Acids as Alkyl Sources

A novel application of sodium triacetoxyborohydride is its use in the N-alkylation of amines using carboxylic acids as the source of the alkyl group. nih.govjst.go.jp This method provides an alternative to using aldehydes or ketones. In this reaction, the carboxylic acid is reduced in situ to an intermediate that then participates in the reductive amination with the amine. jst.go.jp

This approach is notable for its mild conditions, which allow for the preservation of various functional groups that might react under other N-alkylation protocols. nih.govjst.go.jp For example, anilines can be readily reacted with carboxylic acids in the presence of NaBH(OAc)₃ to yield the corresponding N-alkylated products. jst.go.jp It has been observed that even the acetyl or acetoxy groups from the reagent or solvent can sometimes participate in N-ethylation as a side reaction. jst.go.jp

Tandem and Multicomponent Reactions Featuring Sodium Triacetoxyborohydride

The reliability and selectivity of sodium triacetoxyborohydride make it an excellent reagent for inclusion in tandem and multicomponent reactions. These reactions, where multiple bond-forming events occur in a single pot, offer significant advantages in terms of efficiency and atom economy.

Examples of such applications include:

Tandem Reductive Amination-Transamidation-Cyclization: A one-pot synthesis of substituted N-acylpiperazinones has been developed using a tandem process that begins with a reductive amination, followed by transamidation and cyclization, all facilitated in a single reaction vessel. organic-chemistry.org

Three-Component Synthesis of Pyrrolidines: Sodium triacetoxyborohydride is used for the in-situ reduction of an intermediate pyrrolium salt in a one-pot, three-component reaction to generate 1,2-disubstituted-3-alkylidenylpyrrolidines.

Tandem Cyclization for Alkaloid Synthesis: In the total synthesis of Malagasy alkaloids, sodium triacetoxyborohydride was used for a reductive amination step following the removal of a protecting group, leading to the efficient methylation of a nitrogen atom in a complex tetracyclic spiroindoline skeleton. chinesechemsoc.org

These examples highlight the utility of sodium triacetoxyborohydride in constructing complex molecular architectures through elegant and efficient reaction cascades.

One-Pot Tandem Reductive Amination-Transamidation-Cyclization

A significant advancement in synthetic methodology is the use of sodium triacetoxyborohydride in one-pot tandem sequences that form multiple chemical bonds and construct complex molecular architectures with high efficiency. nih.gov One such powerful sequence is the tandem reductive amination-transamidation-cyclization reaction. organic-chemistry.orgorganic-chemistry.org This process allows for the rapid assembly of heterocyclic structures, which are prevalent in medicinally relevant compounds. organic-chemistry.org

Synthesis of Substituted N-Acylpiperazinones

A specific and well-documented application of the tandem reductive amination-transamidation-cyclization strategy is the synthesis of substituted N-acylpiperazinones. sigmaaldrich.comsigmaaldrich.comorganische-chemie.ch This novel, one-pot process was developed for the reaction between N-(2-oxoethyl)amides and α-amino esters. sigmaaldrich.comorganic-chemistry.org

The process is initiated by the reductive amination of the aldehyde functionality in the N-(2-oxoethyl)amide with the primary amine of an α-amino ester, facilitated by sodium triacetoxyborohydride. organic-chemistry.orgscholaris.ca This is followed by an intramolecular N,N'-acyl transfer (transamidation) and subsequent cyclization to form the piperazinone ring structure. organic-chemistry.org Research has shown that N-(2-oxoethyl)trifluoroacetamides are particularly effective substrates, and the addition of acetic acid in acetonitrile can effectively promote the transamidation-cyclization steps. organic-chemistry.org This methodology has been successfully applied to the synthesis of conformationally constrained farnesyltransferase inhibitors, highlighting its utility in drug discovery. sigmaaldrich.comsigmaaldrich.comorganic-chemistry.org

The scope of the reaction has been explored with various substrates, demonstrating its robustness.

Table 1: Synthesis of N-Acylpiperazinones via Tandem Reaction

| N-(2-oxoethyl)amide Substrate | α-Amino Ester | Product Yield |

|---|---|---|

| N-(2-Oxoethyl)trifluoroacetamide | D-Alanine methyl ester | Good organic-chemistry.orgscholaris.ca |

| N-(2-Oxoethyl)acetamide | Valine methyl ester | Moderate organic-chemistry.org |

| N-(2-Oxoethyl)benzamide | Leucine methyl ester | Moderate organic-chemistry.org |

This table is illustrative, based on findings reported in the literature. organic-chemistry.orgscholaris.ca Yields are dependent on specific reaction conditions.

Synthesis of 1,2-Disubstituted-3-alkylidenylpyrrolidines

Sodium triacetoxyborohydride is also instrumental in one-pot, three-component reactions for the synthesis of complex acyclic and heterocyclic systems. sigmaaldrich.com A notable example is the synthesis of 1,2-disubstituted-3-alkylidenylpyrrolidines. In this process, sodium triacetoxyborohydride is used for the in situ reduction of an intermediate pyrrolium salt. sigmaaldrich.com A key feature of this reaction is its high stereoselectivity, exclusively generating the (E)-isomer of the final product. sigmaaldrich.comsigmaaldrich.com

Reductive Amination in Continuous Flow Systems

The adaptation of reductive amination to continuous flow systems represents a significant step towards greener and more efficient chemical manufacturing. rsc.orgnumberanalytics.com Sodium triacetoxyborohydride (STAB-H) and its analogues have been employed in such systems, although their use presents certain challenges. rsc.orgrsc.org STAB-H is sensitive to moisture and unstable in aqueous or protic solvents like methanol, which can necessitate the use of aprotic co-solvents to suppress its hydrolysis. rsc.orgchemicalbook.com

In one application, a chemoenzymatic cascade for the synthesis of the natural product hordenine (B123053) was developed in a continuous flow system. rsc.org The process involved an initial biocatalytic decarboxylation followed by an in-line reductive amination using STAB-H, achieving good yields with very short residence times (as low as 2.5 minutes). rsc.org

For the synthesis of the ionizable lipid ALC-0315, used in mRNA vaccines, a continuous flow reductive amination was developed. rsc.org Due to solubility issues with STAB-H in common organic solvents, a more soluble analogue, tetramethylammonium (B1211777) triacetoxyborohydride (TMATAB-H), was used. rsc.org The flow process demonstrated a significant improvement over the original batch process described in patent literature. rsc.org

Table 2: Comparison of Batch vs. Continuous Flow Reductive Amination

| Compound | Process Type | Reducing Agent | Solvent System | Residence Time | Yield | Reference |

|---|---|---|---|---|---|---|

| ALC-0315 | Batch (Patent) | STAB-H | Not specified | Not specified | 15% | rsc.org |

| ALC-0315 | Continuous Flow | TMATAB-H | 2-MeTHF/NMP/MeOH | 16 min | ~30% (doubled yield) | rsc.org |

This table summarizes findings from different studies to illustrate the advantages of continuous flow processing. rsc.orgrsc.org

Stereoselective Reductions and Applications (e.g., 4-ketoprolines)

Beyond its primary use in reductive amination, sodium triacetoxyborohydride is a valuable reagent for stereoselective reductions of carbonyl compounds, particularly ketones. Its steric bulk, greater than that of reagents like sodium cyanoborohydride, often results in higher diastereoselectivity. researchgate.netmdma.ch

A prominent application is the stereoselective reduction of 4-ketoprolines. sigmaaldrich.comsigmaaldrich.com Research has shown that NaBH(OAc)₃ can reduce N-protected 4-ketoproline derivatives to the corresponding trans-4-hydroxyproline with excellent yields and high diastereoselectivity. sigmaaldrich.com It is noteworthy that the presence of the free carboxylic acid on the proline ring is believed to be crucial for directing the stereochemical outcome; attempts to reduce the corresponding 4-ketoproline esters under similar conditions were unsuccessful. sigmaaldrich.comsigmaaldrich.com This intramolecular control, where the reductant may coordinate with the substrate's functional groups, leads to preferential hydride delivery from one face of the carbonyl. msu.edu

This method provides a direct route to valuable chiral building blocks used in the synthesis of pharmaceuticals and other bioactive molecules. The reagent's ability to effect highly selective reductions under mild conditions underscores its importance in modern asymmetric synthesis. sigmaaldrich.commsu.edu

Comparative Analysis of Sodium Triacetoxyborohydride with Alternative Reducing Agents

Relative Reactivity and Selectivity Compared to Sodium Borohydride (B1222165) (NaBH₄)

Sodium triacetoxyborohydride (B8407120) is a milder and more selective reducing agent than sodium borohydride (NaBH₄). wikipedia.orglifechempharma.comthieme-connect.com This difference in reactivity is attributed to the steric bulk and the electron-withdrawing inductive effect of the three acetoxy groups, which stabilize the boron-hydrogen bond. thieme-connect.comchemicalbook.comrsc.org

While NaBH₄ is a powerful reagent capable of reducing a wide range of carbonyl compounds, including aldehydes and ketones, its lack of selectivity can be a drawback in complex syntheses. commonorganicchemistry.comtowson.edu In contrast, STAB exhibits remarkable chemoselectivity. It readily reduces aldehydes but is significantly less reactive towards ketones. rsc.orgecochem.com.corsc.org This selectivity allows for the preferential reduction of aldehydes in the presence of ketones. ecochem.com.comoriroku.co.jp

In the context of reductive amination, this moderated reactivity is a key advantage. Reductive amination involves the in-situ formation of an imine or iminium ion from an aldehyde or ketone and an amine, followed by its reduction to a new amine. wikipedia.org STAB is particularly well-suited for this one-pot reaction because it selectively reduces the iminium ion intermediate much faster than it reduces the starting carbonyl compound. wikipedia.orginterchim.frreddit.com Sodium borohydride, being more reactive, can problematically reduce the starting aldehyde or ketone before the imine has a chance to form, leading to undesired alcohol byproducts and lower yields of the target amine. commonorganicchemistry.commasterorganicchemistry.com To circumvent this with NaBH₄, the imine often needs to be pre-formed and sometimes isolated before the reducing agent is introduced. harvard.edu

The milder nature of STAB also contributes to its functional group tolerance. It can be used in the presence of other reducible functionalities like esters, lactones, carboxylic acids, amides, and nitro groups, which would likely be reduced by a stronger agent like lithium aluminum hydride and in some cases by sodium borohydride under specific conditions. ecochem.com.coorganic-chemistry.org

Distinct Advantages over Sodium Cyanoborohydride (NaBH₃CN) (e.g., toxicity profile, byproduct formation)

Sodium cyanoborohydride (NaBH₃CN) has historically been a popular choice for reductive aminations due to its ability to selectively reduce iminium ions in acidic conditions, where imine formation is favored. wikipedia.orgorganic-chemistry.org However, NaBH(OAc)₃ offers significant advantages, primarily concerning safety and byproducts.

The most critical drawback of sodium cyanoborohydride is its high toxicity and the potential to release highly toxic hydrogen cyanide (HCN) gas, especially upon contact with strong acids or during acidic workup. wikipedia.orgorganic-chemistry.orgchemicalforums.com This poses a significant handling risk and necessitates careful waste disposal. ecochem.com.co In contrast, sodium triacetoxyborohydride is considered non-toxic and does not produce toxic byproducts, making it a much safer alternative. thieme-connect.comecochem.com.comoriroku.co.jp The byproducts of STAB reactions are generally benign, simplifying the workup and reducing the environmental impact and cost associated with waste treatment. ecochem.com.co

While both reagents are effective for one-pot reductive aminations, the improved safety profile of STAB has made it the preferred reagent in many modern applications, especially in the pharmaceutical industry. chemicalbook.com Furthermore, free cyanide impurities in NaBH₃CN can lead to the formation of undesired cyanoamine and cyanohydrin byproducts during bioconjugation reactions. acs.org

From a reactivity standpoint, NaBH(OAc)₃ and NaBH₃CN are often considered to have comparable reactivity for reductive aminations. interchim.frorganic-chemistry.org Both are mild enough to selectively reduce the iminium ion in the presence of the parent carbonyl. However, the operational simplicity and enhanced safety of STAB often make it the more advantageous choice.

Comparative Efficacy with Borane (B79455) Complexes and Other Hydride Sources

The landscape of reducing agents for reductive amination extends beyond the common borohydrides to include various borane complexes and supported reagents.

Picoline Borane (pic-BH₃): Picoline borane has been explored as a greener alternative to cyanoborohydride. researchgate.net It is a stable, non-toxic solid that is effective for reductive aminations. rsc.org Comparative studies in the synthesis of hordenine (B123053) from tyramine (B21549) showed that both STAB and picoline borane were effective, offering a safer alternative to NaBH₃CN. rsc.org In glycan analysis, 2-picoline borane was found to offer comparable or improved conversion and selectivity for reductive amination compared to NaBH₃CN, and improved performance over NaBH(OAc)₃, which was sometimes found to be not reactive enough for this specific application. google.comgoogle.com

Silica-bound Cyanoborohydride (Si-CBH): To mitigate the risks of free sodium cyanoborohydride, solid-supported versions have been developed. Si-CBH, where the cyanoborohydride is complexed to a silica (B1680970) gel surface, offers an alternative hydride source. researchgate.net Research comparing Na(CN)BH₃ with Si-CBH in reductive amination reactions indicated that the silica-bound reagent showed significantly improved performance, with an average percent conversion that was 25% greater. researchgate.netresearchgate.net This approach combines the reactivity of cyanoborohydride with the benefits of a solid-supported reagent, such as simplified workup (filtration) and potentially reduced toxicity exposure.

Other Hydride Sources: Lithium aluminum hydride (LiAlH₄) is a very powerful and unselective reducing agent, capable of reducing a wide array of functional groups, including amides and esters. lifechempharma.comtowson.edu Its high reactivity makes it generally unsuitable for selective reductive aminations in a one-pot procedure, as it would rapidly reduce the starting carbonyl compound. lifechempharma.com The development of a spectrum of hydride reagents with varying reducing power, from the strong LiAlH₄ to the mild NaBH₄, has been a significant focus in organic synthesis, with STAB fitting into a niche of mild and highly selective reagents. acs.org

Solvent Compatibility and Stability Considerations in Comparative Studies

The choice of solvent is critical in reductive amination and is closely tied to the stability and reactivity of the chosen hydride agent.

Sodium Triacetoxyborohydride (STAB): STAB is sensitive to moisture and is not compatible with protic solvents like methanol (B129727), with which it decomposes. wikipedia.orgchemicalbook.comcommonorganicchemistry.com It reacts slowly with ethanol (B145695) and isopropanol (B130326). wikipedia.orgcommonorganicchemistry.com Consequently, STAB is typically used in aprotic solvents. Dichloroethane (DCE) is a preferred solvent, though others like tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), dioxane, and toluene (B28343) are also commonly employed. chemicalbook.comorganic-chemistry.orgcommonorganicchemistry.com Its solubility is good in solvents such as dimethyl sulfoxide, methanol, benzene, toluene, THF, dioxane, and methylene (B1212753) chloride. fishersci.com

Sodium Borohydride (NaBH₄): In contrast, NaBH₄ is often used in protic solvents like methanol and ethanol. commonorganicchemistry.com Its stability in these solvents can be enhanced by the addition of a base. moriroku.co.jp However, it is capable of reducing aldehydes and ketones in these solvents, which complicates its use in one-pot reductive aminations. commonorganicchemistry.com

Sodium Cyanoborohydride (NaBH₃CN): A key advantage of NaBH₃CN is its stability in acidic solutions and its solubility in hydroxylic solvents like methanol, where it is often used. commonorganicchemistry.comwikipedia.org This stability allows it to be used effectively in the pH range (typically pH 6-7) that favors imine formation without significant decomposition or reduction of the starting carbonyl. harvard.edu

Borane Complexes: Picoline borane is soluble in various solvents but is nearly insoluble in water, a characteristic that can be exploited in aqueous phase reactions. rsc.org Polymer-supported reagents like MP-Triacetoxyborohydride, a resin-bound form of STAB, are often used in THF, as DCE can be incompatible with reactive amines in the presence of the resin. biotage.co.jp Polar aprotic solvents like DMF or NMP can be used for substrates with low solubility in THF. biotage.co.jp

The following table summarizes the key comparative features:

| Feature | Sodium Triacetoxyborohydride (NaBH(OAc)₃) | Sodium Borohydride (NaBH₄) | Sodium Cyanoborohydride (NaBH₃CN) |

| Reactivity | Mild; reduces aldehydes and imines. thieme-connect.comecochem.com.comoriroku.co.jp | Stronger; reduces aldehydes and ketones. commonorganicchemistry.comtowson.edu | Mild; selectively reduces imines at acidic pH. wikipedia.orgorganic-chemistry.org |

| Selectivity | High for imines over ketones and aldehydes. wikipedia.orgnih.gov | Less selective; can reduce carbonyls before imine formation. commonorganicchemistry.commasterorganicchemistry.com | High for imines over carbonyls at controlled pH. harvard.eduorganic-chemistry.org |

| Toxicity | Non-toxic byproducts. ecochem.com.comoriroku.co.jp | Generally low toxicity. | Highly toxic; can release HCN gas. wikipedia.orgorganic-chemistry.orgchemicalforums.com |

| Byproducts | Benign. ecochem.com.co | Borate salts. | Can include toxic cyanide species. acs.org |

| Solvent Compatibility | Aprotic solvents (DCE, THF, DCM). chemicalbook.comorganic-chemistry.orgcommonorganicchemistry.com | Protic solvents (MeOH, EtOH). commonorganicchemistry.com | Protic and aprotic solvents (MeOH). commonorganicchemistry.comwikipedia.org |

| Stability | Moisture-sensitive. commonorganicchemistry.comfishersci.com | Decomposes in acid; stable in base. moriroku.co.jp | Stable in acidic solutions. wikipedia.org |

Analytical Methodologies for Characterization and Quantification of Sodium Triacetoxyborohydride

Quantitative Assays for Active Hydride Content (e.g., H2-evolution, HPLC-based methods, GC derivatization)

Determining the active hydride content is paramount for assessing the potency of sodium triacetoxyborohydride (B8407120). Several methods have been developed to quantify the reactive B-H bonds responsible for its reducing power.

Hydrogen (H₂) Evolution Method

A foundational technique for quantifying active hydride content is the hydrogen (H₂) evolution method. acs.org This method is often used as a benchmark against which other assays are validated. aiche.orgacs.org The principle involves the stoichiometric reaction of the borohydride (B1222165) with water or another protic solvent, which leads to the liberation of hydrogen gas. lookchem.com

The reaction can be summarized as follows: NaBH(OAc)₃ + 3H₂O → Na⁺ + B(OH)₃ + 3CH₃COOH + H₂↑

By measuring the volume or pressure of the evolved hydrogen gas in a closed system, the amount of active hydride in the STAB sample can be calculated. lookchem.com For instance, researchers have used an RC-1 calorimeter to charge solid STAB from various sources and ages, followed by the addition of a fixed amount of water. lookchem.com The pressure increase in the closed reactor, maintained at a constant temperature, is measured. lookchem.com After correcting for the vapor pressure of water and other system-related pressure changes, the partial pressure of hydrogen is determined, which directly correlates to the moles of hydrogen gas generated and thus the potency of the STAB sample. lookchem.com

HPLC-Based Methods

High-Performance Liquid Chromatography (HPLC) offers a robust, indirect method for determining STAB potency. acs.org Since STAB itself is not directly amenable to standard HPLC analysis, these assays rely on a chemical reaction where STAB is the limiting reagent, and the yield of a specific product is quantified by HPLC. lookchem.com

A widely accepted method involves the reduction of an aldehyde to its corresponding alcohol. aiche.org A simple and effective assay has been developed using the reduction of salicylaldehyde (B1680747) or, more specifically, 5-bromosalicylaldehyde, to the corresponding alcohol. acs.orgresearchgate.net The chromophore in the aromatic aldehyde allows for easy quantification of the product by UV-HPLC. lookchem.com

The process involves reacting a known amount of the aldehyde with the STAB sample. acs.org After the reaction is complete, the mixture is quenched and analyzed by HPLC to determine the yield of the alcohol product. acs.org This yield is directly proportional to the amount of active hydride in the STAB sample. lookchem.com The potency is then calculated by comparing the actual yield to the theoretical yield based on a 100% pure STAB sample. acs.org The results from this HPLC-based assay have been shown to correlate well with those from the H₂ evolution method. aiche.orgacs.org

| STAB Batch (Manufacturer) | Potency by H₂ Evolution (%) | Potency by HPLC Assay (%) |

|---|---|---|

| A (Vendor 1) | 84 | 85 |

| B (Vendor 2) | 91 | 90 |

| C (Vendor 3, Aged) | 75 | 76 |

This table presents illustrative data based on findings that show strong correlation between H₂ evolution and HPLC-based assay methods for determining STAB potency. acs.orgacs.org

Gas Chromatography (GC) Derivatization

Gas chromatography provides another powerful tool for the quantitative analysis of STAB, typically requiring derivatization to enhance the volatility of the analyte or a reaction product. greyhoundchrom.com A rapid, quantitative GC derivatization method has been developed to accurately determine the hydride content of STAB. chemicalbook.comnih.gov

This method uses 3,4-dihydroisoquinoline (B110456) as a derivatizing agent. nih.gov The reaction between STAB and 3,4-dihydroisoquinoline produces a stable derivative that can be readily analyzed by GC. researchgate.net The assay data generated from this GC method has been directly compared to the results from the HPLC method that uses bromosalicylaldehyde, demonstrating its validity and utility. researchgate.netnih.gov This approach offers an alternative to HPLC-based methods for quantifying the active hydride content. chemicalbook.com

Spectroscopic and Chromatographic Techniques for Purity and Potency Assessment

Beyond quantifying active hydride content, a combination of spectroscopic and chromatographic techniques is employed to provide a comprehensive assessment of the purity, identity, and stability of sodium triacetoxyborohydride.

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy : NMR is a primary tool for the structural characterization of STAB. researchgate.net ¹H, ¹³C, and ¹¹B NMR spectra are used to confirm the molecular structure and identify impurities. researchgate.netjst.go.jp However, attempts to develop a direct quantitative ¹H NMR assay for potency have been largely unsuccessful. lookchem.comresearchgate.net The hygroscopic nature of STAB can introduce errors in measurements, and instability in various deuterated solvents complicates the acquisition of reproducible quantitative data. acs.org

Infrared (IR) Spectroscopy : IR spectroscopy is routinely used to confirm the identity of sodium triacetoxyborohydride. thermofisher.comavantorsciences.com The IR spectrum shows characteristic absorption bands corresponding to the B-H and carbonyl (C=O) functional groups within the molecule. jst.go.jpnih.gov It serves as a quick quality control check to ensure the material conforms to its expected structure. avantorsciences.com While quantitative FTIR has been used for sodium borohydride, its adaptation for STAB is complex due to the reagent's instability in aqueous conditions. acs.orgresearchgate.net

Raman Spectroscopy : Raman spectroscopy has proven valuable for monitoring the degradation kinetics of STAB. chemicalbook.comnih.gov Because Raman sampling can be rapid and non-invasive, it allows for the continuous monitoring of a sample. chemicalbook.com This technique has been used to track the degradation of STAB when exposed to air over extended periods, providing insight into its stability and handling requirements. researchgate.netnih.gov

Chromatographic Techniques

High-Performance Liquid Chromatography (HPLC) : In addition to its use in indirect potency assays, HPLC is employed for general purity assessment. orgsyn.org It can be used to detect and quantify non-borohydride impurities that may be present from the manufacturing process or degradation. orgsyn.org For example, HPLC methods are used to determine the purity of products synthesized using STAB, which indirectly reflects on the reagent's quality. orgsyn.org

Gas Chromatography (GC) : As discussed previously, GC with derivatization is a key quantitative technique for determining active hydride content. researchgate.netnih.gov The development of specific derivatization procedures allows for the accurate and reliable measurement of STAB's potency, making it a crucial tool for quality control in pharmaceutical and chemical manufacturing. chemicalbook.com

Q & A

Q. What are the optimal reaction conditions for reductive amination using sodium triacetoxyborohydride (STAB)?

STAB is most effective in 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) as solvents, with acetic acid (AcOH) often used as a catalyst, particularly for ketones. Aldehydes generally do not require AcOH. Reactions in DCE proceed faster than in THF, and the presence of AcOH accelerates the process. Avoid aromatic or unsaturated ketones, as STAB shows limited efficacy with these substrates .

Q. Which functional groups are compatible with STAB during reductive amination?

STAB tolerates reducible groups such as C-C multiple bonds , cyano , and nitro groups . It also preserves acid-sensitive functionalities like acetals and ketals. This selectivity allows its use in complex molecule synthesis without side reductions .

Q. How does STAB compare to sodium cyanoborohydride (NaBH3CN) in reductive amination?

STAB is preferred over NaBH3CN due to its lower toxicity (non-cyanide byproducts) and higher yields in most cases. It also exhibits better reproducibility and compatibility with weakly basic amines. However, NaBH3CN may still be required for reactions in methanol or when dialkylation is a concern .

Advanced Research Questions

Q. How can researchers resolve contradictions regarding STAB’s ability to reduce aldehydes?

While textbooks state STAB does not reduce aldehydes, experimental studies show aldehyde reduction under certain conditions (e.g., acidic pH or prolonged reaction times). To avoid over-reduction:

Q. What strategies improve stereoselectivity in STAB-mediated reductions?

Stereoselectivity can be enhanced by:

- Acid catalysis : Adding AcOH stabilizes iminium ions, directing reduction to specific stereoisomers.

- Solvent choice : Polar aprotic solvents (e.g., DCE) favor tighter ion pairs, improving stereochemical outcomes. For example, STAB selectively reduces 4-ketoprolines to trans-hydroxyproline in high yields, whereas esterified analogs fail due to steric hindrance .

Q. How can sterically hindered substrates be addressed in STAB-based reductive amination?

For hindered ketones or amines, adopt a stepwise approach :

Q. Why do aromatic amines (e.g., aniline derivatives) exhibit low conversion in STAB reactions, and how can this be mitigated?

Aromatic amines often show sluggish reactivity due to poor nucleophilicity. Solutions include:

Q. What are the implications of using STAB in one-pot multicomponent reactions?

STAB enables efficient tandem processes , such as reductive amination followed by cyclization. For example:

- Three-component pyrrolidine synthesis : STAB reduces pyrrolium salts in situ, yielding exclusively (E)-isomers.

- N-acylpiperazinone formation : Combines reductive amination, transamidation, and cyclization in a single pot. These methods streamline synthesis but require careful stoichiometric control to avoid side products .

Methodological Considerations

Q. How should researchers handle work-up and purification after STAB reactions?

Q. What analytical techniques are critical for monitoring STAB-mediated reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.